(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1005958-72-4
VCID: VC5994249
InChI: InChI=1S/C17H14N2O3S3/c1-3-8-19-14-7-6-13(25(2,21)22)11-15(14)24-17(19)18-16(20)10-12-5-4-9-23-12/h1,4-7,9,11H,8,10H2,2H3
SMILES: CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CS3)S2)CC#C
Molecular Formula: C17H14N2O3S3
Molecular Weight: 390.49

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide

CAS No.: 1005958-72-4

Cat. No.: VC5994249

Molecular Formula: C17H14N2O3S3

Molecular Weight: 390.49

* For research use only. Not for human or veterinary use.

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide - 1005958-72-4

Specification

CAS No. 1005958-72-4
Molecular Formula C17H14N2O3S3
Molecular Weight 390.49
IUPAC Name N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C17H14N2O3S3/c1-3-8-19-14-7-6-13(25(2,21)22)11-15(14)24-17(19)18-16(20)10-12-5-4-9-23-12/h1,4-7,9,11H,8,10H2,2H3
Standard InChI Key PFVYLTLTKFEDAH-ISLYRVAYSA-N
SMILES CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CS3)S2)CC#C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule features a benzo[d]thiazole scaffold substituted at three critical positions:

  • Position 6: Methylsulfonyl group (–SO₂CH₃), imparting strong electron-withdrawing characteristics.

  • Position 3: Prop-2-yn-1-yl group (–C≡C–CH₂–), contributing sp-hybridized carbon reactivity.

  • Position 2: (E)-Configured imine bond linking to a 2-(thiophen-2-yl)acetamide moiety, enabling planar conjugation .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide
Molecular FormulaC₁₇H₁₅N₃O₃S₃
Molecular Weight417.5 g/mol
SMILES NotationCC#CCN1C(=NC(=O)CC2=CC=CS2)S(=O)(=O)C3=C1C=CC(=C3)S(=O)(=O)C

The E-configuration at the imine bond is critical for maintaining planarity, which may enhance π-π stacking interactions with biological targets .

Synthetic Methodologies

Chemoenzymatic Amidation-Sonogashira Coupling

A plausible synthesis route adapts protocols from chemenzymatic propargyl amide synthesis :

  • Enzymatic Aminolysis:

    • Substrate: Methyl 2-(thiophen-2-yl)acetate.

    • Enzyme: Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozyme® 435).

    • Conditions: 45°C in methyl tert-butyl ether (MTBE), 4–24 hours.

    • Product: 2-(Thiophen-2-yl)acetamide intermediate.

  • Sonogashira Coupling:

    • Catalyst System: Pd(PPh₃)₄ (2 mol%), CuI (4 mol%).

    • Base: 1,1,3,3-Tetramethylguanidine (TMG).

    • Alkyne Source: Propargyl bromide.

    • Yield: ~60–75% after silica gel chromatography .

Table 2: Key Reaction Parameters

StepReagents/ConditionsPurpose
AminolysisCAL-B, MTBE, 45°CAmide bond formation
CouplingPd(PPh₃)₄, CuI, TMG, DMFAlkyne introduction
WorkupEthyl acetate/brine extractionIsolation

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy:

    • ν(C≡C): 2100–2120 cm⁻¹ (propargyl stretch).

    • ν(C=O): 1650–1680 cm⁻¹ (amide I band).

    • ν(SO₂): 1150 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric) .

  • ¹H NMR (CDCl₃):

    • δ 7.80–7.40 (m): Thiophene protons.

    • δ 4.30 (d, J = 2.4 Hz): Propargyl –CH₂–.

    • δ 3.10 (s): Methylsulfonyl –CH₃ .

  • ¹³C NMR:

    • δ 170–175 ppm: Amide carbonyl.

    • δ 120–130 ppm: Alkyne carbons.

Hypothetical Biological Activities

Structure-Activity Relationships (SAR)

  • Benzo[d]thiazole Core: Known to intercalate DNA and inhibit topoisomerases .

  • Methylsulfonyl Group: Enhances binding to kinase ATP pockets (e.g., EGFR inhibitors) .

  • Thiophene Moiety: Improves lipid solubility and membrane permeability .

Table 3: Predicted Pharmacological Profiles

ActivityMechanismSupporting Evidence
AnticancerKinase inhibitionAnalogous sulfonamides show IC₅₀ = 2–10 μM
AntimicrobialDisruption of membrane integrityThiophene derivatives active against S. aureus (MIC = 8 μg/mL)
Anti-inflammatoryCOX-2 inhibitionSulfonyl groups mimic celecoxib scaffold
ParameterRecommendation
Temperature–20°C (desiccated)
Light ExposureAmber glass vials
SolventDMSO (10 mM stock)

Future Research Directions

  • In Vitro Screening: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR).

  • QSAR Modeling: Correlate substituent effects with bioactivity.

  • Prodrug Development: Mask sulfonyl group to improve oral bioavailability.

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